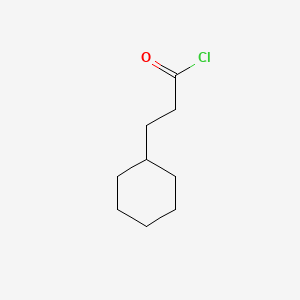

3-Cyclohexylpropionyl chloride

Description

Contextualization within Acyl Chloride Chemistry

Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. They are highly reactive derivatives of carboxylic acids, where the hydroxyl group is replaced by a chloride atom. This substitution makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in organic synthesis.

3-Cyclohexylpropionyl chloride fits within this class as a bifunctional molecule. The acyl chloride group provides the reactive center for forming new chemical bonds, while the cyclohexyl group imparts specific steric and lipophilic properties to the resulting derivatives. The presence of the three-carbon chain separating the cyclohexyl ring from the carbonyl group can influence the reactivity of the carbonyl carbon compared to acyl chlorides with direct ring attachment.

Overview of Research Significance and Utility in Organic Synthesis

The primary utility of this compound in academic research lies in its function as an acylating agent. chembk.comontosight.ai It readily reacts with a variety of nucleophiles, including amines, alcohols, and aromatic compounds, to introduce the 3-cyclohexylpropanoyl moiety. This has proven valuable in the synthesis of a diverse range of organic compounds. cymitquimica.com

Key applications in organic synthesis include:

Amidation: Reaction with amines to form amides. This is a fundamental transformation in the synthesis of peptides and various biologically active molecules. ontosight.ai

Esterification: Reaction with alcohols to produce esters, which are prevalent in natural products and have applications in various fields. ontosight.ai

Friedel-Crafts Acylation: Used to introduce an acyl group onto an aromatic ring, a key step in the synthesis of many pharmaceutical and specialty chemical compounds. ontosight.ai

The incorporation of the cyclohexyl group can enhance the lipophilicity of a molecule, which can be a desirable property in medicinal chemistry for influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Historical Perspective on its Application in Scholarly Investigations

While a detailed historical timeline is not extensively documented in readily available literature, the use of this compound in academic research appears to be linked to the broader development and application of acyl chlorides in organic synthesis. Its preparation from 3-cyclohexylpropanoic acid and a chlorinating agent like thionyl chloride is a well-established synthetic method. d-nb.infovulcanchem.com

Scholarly investigations have utilized this compound in the synthesis of complex molecules with potential biological activity. For instance, it has been employed in the synthesis of aminothiazole derivatives investigated as antifungal agents against pathogens like Histoplasma capsulatum and Cryptococcus neoformans. nih.gov It has also been a key reagent in the development of potent and chemically stable neuronal Kv7 channel activators with anticonvulsant activity. acs.org Furthermore, its use has been explored in the synthesis of macrocyclic inhibitors of Norovirus 3CL protease and in the development of NMUR2 selective agonists. nih.govresearchgate.net These examples highlight its role as a building block in the creation of novel compounds for biological and medicinal research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H15ClO chemicalbook.com |

| Molecular Weight | 174.67 g/mol chemicalbook.com |

| Appearance | Colorless to slightly yellow liquid guidechem.comchembk.com |

| Boiling Point | 124-126 °C (at 35 mmHg) chemicalbook.com |

| Density | 1.0345 g/cm³ chembk.com |

| Refractive Index | 1.469-1.472 chembk.com |

| CAS Number | 39098-75-4 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUADTOTVJUYCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192341 | |

| Record name | Cyclohexylpropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39098-75-4 | |

| Record name | Cyclohexanepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39098-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylpropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039098754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylpropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylpropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLPROPIONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2A8T7JT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Cyclohexylpropionyl Chloride

Preparation from 3-Cyclohexylpropionic Acid Precursors

The foundational approach to producing 3-Cyclohexylpropionyl chloride involves the direct chlorination of 3-Cyclohexylpropionic acid. This method is widely adopted due to the commercial availability of the starting material and the general efficiency of the conversion.

Thionyl Chloride Mediated Synthesis

The reaction of 3-Cyclohexylpropionic acid with thionyl chloride (SOCl₂) is the most frequently employed method for the synthesis of this compound. This reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The formation of these volatile byproducts helps to drive the reaction to completion.

A typical laboratory procedure involves treating 3-Cyclohexylpropionic acid with an excess of thionyl chloride, often with gentle heating or under reflux conditions to ensure the reaction goes to completion. The reaction is generally carried out in the absence of a solvent, with the excess thionyl chloride serving as the reaction medium. The progress of the reaction can be monitored by the cessation of gas evolution. Upon completion, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude this compound.

Reaction Parameters for Thionyl Chloride Mediated Synthesis:

| Parameter | Typical Conditions |

| Stoichiometry | Excess thionyl chloride (typically 1.5 to 2.0 equivalents) |

| Temperature | Gentle heating or reflux (typically 50-80 °C) |

| Reaction Time | 1-3 hours, or until gas evolution ceases |

| Solvent | Neat (no solvent) or an inert solvent like dichloromethane (B109758) or toluene |

Alternative Chlorinating Agents in Acid Chloride Formation

While thionyl chloride is the most common reagent, other chlorinating agents can also be utilized for the conversion of carboxylic acids to their corresponding acid chlorides. These alternatives may be chosen to avoid the formation of sulfur-containing byproducts or for their different reactivity profiles.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective chlorinating agent compared to thionyl chloride. The reaction with a carboxylic acid produces the acid chloride along with volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). This method is often preferred for small-scale syntheses or when the substrate is sensitive to the harsher conditions of thionyl chloride. A catalytic amount of a tertiary amine, such as pyridine (B92270), or N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that readily converts carboxylic acids to acid chlorides. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. Due to its high reactivity, PCl₅ is effective but can sometimes lead to side reactions if not used with care.

Phosphorus Trichloride (PCl₃): Phosphorus trichloride can also be employed for this transformation. The reaction yields the acid chloride and phosphorous acid (H₃PO₃) as a byproduct. Stoichiometrically, one mole of PCl₃ can react with three moles of the carboxylic acid.

Comparison of Common Chlorinating Agents:

| Chlorinating Agent | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | SO₂, HCl | Volatile byproducts, relatively inexpensive | Can be harsh for sensitive substrates |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Milder conditions, volatile byproducts | More expensive than thionyl chloride |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Highly reactive and effective | Solid reagent, can be difficult to handle, byproduct removal can be challenging |

| Phosphorus Trichloride (PCl₃) ** | H₃PO₃ | - | Non-volatile byproduct, requires careful workup |

Scalability and Efficiency in Laboratory Synthesis

The synthesis of this compound using thionyl chloride is generally considered to be a scalable and efficient process for laboratory purposes. The reaction can be performed on scales ranging from milligrams to several hundred grams with consistent results. The efficiency of the synthesis is typically high, with yields often exceeding 90% after purification.

Key factors that contribute to the efficiency and scalability of this synthesis include:

High Reactivity: The reaction between the carboxylic acid and thionyl chloride is generally rapid and proceeds to completion.

Simple Work-up: The removal of volatile byproducts and excess reagent by distillation simplifies the isolation of the crude product.

Availability of Reagents: Both 3-Cyclohexylpropionic acid and thionyl chloride are readily available and relatively inexpensive, making the process economically viable for research purposes.

When scaling up the synthesis, careful consideration should be given to heat management, as the reaction can be exothermic. Gradual addition of the thionyl chloride and efficient stirring are important to maintain control over the reaction temperature. Adequate ventilation is also crucial to safely handle the evolving HCl and SO₂ gases.

Impurity Profiles and Purification Strategies in Research Batches

In research-scale batches of this compound, several impurities can be present, arising from the starting materials, side reactions, or incomplete reaction.

Common Impurities:

Unreacted 3-Cyclohexylpropionic Acid: If the reaction does not go to completion, the starting carboxylic acid will remain in the product mixture.

Excess Thionyl Chloride: Residual thionyl chloride may be present if not completely removed during the work-up.

Sulfur-Containing Byproducts: Although the primary byproducts are gaseous, some higher-boiling sulfur compounds can sometimes form, especially if the reaction is overheated.

Side-Reaction Products: In some cases, side reactions such as the formation of the corresponding acid anhydride can occur.

Purification Strategies:

The primary method for purifying this compound is distillation under reduced pressure (vacuum distillation) . This technique is effective in separating the desired product from less volatile impurities, such as unreacted carboxylic acid and any polymeric residues. The boiling point of this compound is significantly lower than that of the starting acid, allowing for efficient separation.

For the removal of more volatile impurities like residual thionyl chloride, a preliminary distillation at atmospheric pressure or a thorough stripping under high vacuum before the final distillation can be beneficial. In cases where trace amounts of acidic impurities (like HCl or unreacted carboxylic acid) are a concern, a wash with a cold, anhydrous, and non-nucleophilic solvent followed by redistillation might be employed, though this is less common due to the moisture-sensitive nature of the product.

The purity of the final product can be assessed by various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any organic impurities.

Infrared (IR) Spectroscopy: To verify the presence of the acid chloride carbonyl stretch and the absence of the carboxylic acid hydroxyl group.

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity this compound can be reliably obtained for use in further synthetic applications.

Chemical Reactivity and Transformation Pathways of 3 Cyclohexylpropionyl Chloride

Acylation Reactions with Nucleophiles

The primary reaction pathway for 3-Cyclohexylpropionyl chloride involves nucleophilic acyl substitution. In this two-stage mechanism, a nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an effective leaving group. chemistrystudent.comchemistrysteps.comcrunchchemistry.co.uk

This compound reacts readily with alcohols in a process known as alcoholysis to form esters. wikipedia.orgchemistrysteps.com The reaction is typically rapid and exothermic, producing the corresponding cyclohexylpropionate ester and hydrogen chloride (HCl) gas. crunchchemistry.co.ukyoutube.com To neutralize the HCl byproduct, a weak base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture, which also serves to catalyze the reaction. chemistrysteps.compressbooks.pub

The general reaction is as follows:

this compound + Alcohol → 3-Cyclohexylpropionate Ester + HCl

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Product | Chemical Formula of Product |

|---|---|---|

| Methanol | Methyl 3-cyclohexylpropanoate | C10H18O2 |

| Ethanol | Ethyl 3-cyclohexylpropanoate | C11H20O2 |

| Isopropanol | Isopropyl 3-cyclohexylpropanoate | C12H22O2 |

When treated with ammonia (B1221849), primary amines, or secondary amines, this compound undergoes amidation to produce amides. wikipedia.orgchemistrysteps.com These reactions are vigorous and proceed quickly at room temperature. youtube.comfishersci.co.uk

With Ammonia: The reaction yields a primary amide, 3-cyclohexylpropionamide.

With Primary Amines: This reaction produces a secondary (N-substituted) amide.

With Secondary Amines: The reaction results in a tertiary (N,N-disubstituted) amide.

In these reactions, two equivalents of the amine or ammonia are typically required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) chloride salt. chemistrystudent.comcrunchchemistry.co.uk

Table 2: Examples of Amidation Reactions

| Reactant (Amine/Ammonia) | Product | Byproduct |

|---|---|---|

| Ammonia (NH3) | 3-Cyclohexylpropionamide | Ammonium chloride (NH4Cl) |

| Methylamine (CH3NH2) | N-Methyl-3-cyclohexylpropionamide | Methylammonium chloride (CH3NH3Cl) |

| Dimethylamine ((CH3)2NH) | N,N-Dimethyl-3-cyclohexylpropionamide | Dimethylammonium chloride ((CH3)2NH2Cl) |

This compound can react with a carboxylic acid or its corresponding carboxylate salt to form a carboxylic acid anhydride. wikipedia.orgchemistrysteps.com This method is advantageous as it allows for the synthesis of both symmetrical and mixed (unsymmetrical) anhydrides. chemistrysteps.com The reaction with a carboxylate salt is a straightforward nucleophilic acyl substitution. When reacting with a carboxylic acid, a base like pyridine is typically used to facilitate the reaction. wikipedia.orglibretexts.orgyoutube.com

The mechanism involves the nucleophilic attack of the carboxylate oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. youtube.com

Table 3: Examples of Anhydride Formation

| Reactant (Carboxylic Acid/Salt) | Product (Anhydride) | Type |

|---|---|---|

| Sodium 3-cyclohexylpropanoate | 3-Cyclohexylpropanoic anhydride | Symmetrical |

| Acetic acid | Acetic 3-cyclohexylpropanoic anhydride | Mixed |

| Benzoic acid | Benzoic 3-cyclohexylpropanoic anhydride | Mixed |

Advanced Mechanistic Studies on Reactivity

While the reactivity of this compound is predominantly governed by ionic, polar mechanisms, research into related acyl chlorides has revealed alternative transformation pathways under specific energetic conditions.

Beyond typical nucleophilic substitution, acyl chlorides can be precursors to acyl radicals. The generation of these radical intermediates generally requires energy input, such as heat or light, and often involves a photocatalyst or a radical initiator. nih.gov Visible-light photoredox catalysis, for example, has emerged as a mild method for generating acyl radicals from various precursors, including acyl chlorides. nih.gov These highly reactive acyl radicals can then participate in a range of synthetic transformations not accessible through polar pathways. nih.govacs.org

The formation of an acyl radical from an acyl chloride proceeds via the homolytic cleavage (homolysis) of the carbon-chlorine (C-Cl) bond. This bond scission can be initiated through photochemical energy transfer. researchgate.netacs.org

The mechanism of condensed-phase photoreaction involves the initial absorption of ultraviolet light (~250 nm), which excites the molecule to a singlet state (¹[n, π(C=O)]). This state can then undergo an intersystem crossing to a repulsive triplet state (¹[n, σ(C-Cl)]) on an excited singlet surface. acs.org This transition facilitates the impulsive dissociation of the C-Cl bond on a femtosecond timescale, yielding a 3-cyclohexylpropanoyl radical and a chlorine radical. acs.org

Investigation of Radical Pathways and Intermediates

Generation and Reactivity of N-centered Iminyl and C-centered Alkyl Radicals

The generation of radical intermediates from precursors like acyl chlorides is a cornerstone of modern synthetic chemistry, enabling the formation of complex molecular architectures. This compound can be implicated in pathways that lead to the formation of both nitrogen-centered iminyl radicals and carbon-centered alkyl radicals.

N-centered Iminyl Radicals: While not directly formed from the acyl chloride itself, this compound can be used to synthesize precursors for iminyl radicals, such as O-acyl oximes. These precursors, upon activation via photoredox catalysis or other initiation methods, can undergo single-electron reduction and fragmentation to generate N-centered iminyl radicals. nih.govresearchgate.net Iminyl radicals are versatile intermediates known for their unique reactivity, including hydrogen atom transfer (HAT) to create more stable carbon radicals and serving as electrophilic radical species in cyclization and ring-opening reactions. rsc.org Their reactivity allows for the construction of various nitrogen-containing heterocycles. rsc.orgnih.gov

C-centered Alkyl Radicals: The generation of alkyl radicals from aliphatic acyl chlorides like this compound is a challenging but valuable transformation. Traditional methods often involve harsh conditions, but modern photochemical strategies have emerged. nih.gov For instance, visible-light photoredox catalysis can facilitate the conversion of acyl chlorides into their corresponding acyl radicals. Subsequent decarbonylation of the 3-cyclohexylpropanoyl radical would yield the C-centered 3-cyclohexylpropyl radical. These alkyl radicals are potent intermediates for forging new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgiu.edu They readily participate in addition reactions to carbon-carbon double bonds (Giese addition) and can be trapped by various radical acceptors. nih.govacs.org

The general pathways for radical generation and subsequent reactivity are summarized below:

| Radical Type | Precursor derived from this compound | Generation Method | Key Reactivity Patterns |

| N-centered Iminyl Radical | O-(3-Cyclohexylpropionyl)oxime | Photoredox Catalysis (1e⁻ reduction) | Intramolecular Homolytic Aromatic Substitution (HAS), Cyclization, H-atom Abstraction |

| C-centered Acyl Radical | This compound | Photochemical Activation, Nucleophilic Organic Catalysis | Giese Addition, Decarbonylation |

| C-centered Alkyl Radical | 3-Cyclohexylpropanoyl radical (from decarbonylation) | Decarbonylation of Acyl Radical | Addition to π-systems, Radical Coupling |

Metal-Catalyzed Radical Functionalizations

Transition metal catalysis provides a powerful platform for controlling the reactivity of radical species, including those derived from or reacting with acyl chlorides. rsc.org While direct radical generation from aliphatic acyl chlorides can be challenging, metal catalysts can mediate cross-coupling reactions that proceed through radical-like mechanisms or involve radical intermediates.

For instance, dual catalytic systems that combine photoredox catalysis with nickel catalysis have enabled the coupling of alkyl carboxylic acid derivatives (which can be formed from acyl chlorides) with aryl halides. sioc.ac.cn In such a system, the photocatalyst can generate an alkyl radical, which is then captured by a low-valent nickel complex. Subsequent reductive elimination from the nickel center forms the C-C bond.

Key aspects of metal-catalyzed functionalizations involving acyl chloride derivatives include:

Catalyst Systems: Palladium, Nickel, and Copper complexes are commonly employed. nih.govresearchgate.net

Reaction Types: Cross-coupling reactions, acylations, and tandem cyclizations are prominent examples. researchgate.netresearchgate.net

Mechanism: The catalytic cycle often involves oxidative addition, radical capture, and reductive elimination steps. The metal center plays a crucial role in mediating the electron transfer processes and controlling the fate of the radical intermediates. sioc.ac.cn

Enantioselectivity Control in Stepwise Processes

Achieving control over stereochemistry is a paramount goal in chemical synthesis. In reactions involving this compound that proceed through stepwise mechanisms, enantioselectivity can be governed by the formation and subsequent reaction of chiral intermediates.

Dual catalysis, combining photoredox catalysis with chiral Lewis acid catalysis, has emerged as a powerful strategy for stereocontrol in photochemical reactions. acs.org In this paradigm, the photocatalyst generates the reactive radical intermediate, while the chiral Lewis acid coordinates to a substrate or an intermediate, creating a chiral environment that directs the approach of the reacting partner. This approach allows for the independent optimization of both the photochemical and stereocontrolling components of the reaction. acs.org The Lewis acid can influence enantioselectivity by accelerating the rate-limiting bond-forming step and providing high enantiofacial control. acs.org

Role of Acid-Promoted Proton Shifts

In certain catalytic asymmetric reactions, acid co-catalysts can play a crucial role in controlling enantioselectivity through proton transfer events. Chiral Brønsted acids, such as chiral phosphoric acids, can promote reactions and induce stereoselectivity by forming hydrogen-bonding interactions with intermediates in the transition state. frontiersin.org

In a stepwise process, a proton shift can be involved in the formation or consumption of a key intermediate. If this proton transfer is mediated by a chiral acid, the stereochemical outcome can be influenced. The chiral acid can differentiate between diastereomeric transition states leading to the different enantiomers of the product. The stability of these transition states, dictated by non-covalent interactions with the chiral catalyst, ultimately determines the enantiomeric excess of the product.

Characterization of Zwitterionic Intermediates

In many polar, stepwise reactions, such as certain [3+2] cycloadditions, the formation of zwitterionic intermediates is postulated. mdpi.com These intermediates are neutral molecules that possess both a positive and a negative formal charge on different atoms. The presence of a zwitterionic intermediate can have significant mechanistic implications, including the potential loss of stereospecificity if the intermediate has a sufficient lifetime to allow for bond rotation before ring closure. mdpi.com

Characterization and confirmation of these transient species often rely on a combination of experimental and computational methods:

| Method | Application and Findings |

| Solvent Polarity Studies | A significant dependence of the reaction's stereoselectivity on solvent polarity can suggest a stepwise mechanism involving a charge-separated (zwitterionic) intermediate. mdpi.com |

| Trapping Experiments | The presence of acyclic adducts alongside the expected cyclic product can indicate the interception of a zwitterionic intermediate before it can cyclize. nih.gov |

| Computational Chemistry (DFT) | Density Functional Theory calculations can be used to model the reaction pathway, locate transition states, and determine the thermodynamic stability of potential zwitterionic intermediates. nih.govmdpi.com These calculations can help distinguish between a concerted one-step mechanism and a stepwise zwitterionic pathway. rsc.org |

The detection of zwitterionic intermediates often supports a stepwise reaction mechanism, which is a prerequisite for certain strategies of enantioselectivity control where the stereochemistry is determined after the initial bond-forming event. nih.gov

Reactivity Towards Specific Functional Groups

Reaction with Oximes to Form Esters

Acyl chlorides like this compound react readily with oximes. This reaction is a common method for the synthesis of O-acyl oximes, also known as oxime esters. researchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acyl chloride. chemistrystudent.com

The lone pair of electrons on the oxime's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of this compound. This is followed by the elimination of the chloride ion, which subsequently abstracts the proton from the oxime's hydroxyl group, yielding the oxime ester and hydrogen chloride. chemguide.co.uklibretexts.org Often, a non-nucleophilic base like pyridine is added to the reaction mixture to neutralize the HCl by-product and drive the reaction to completion. chemistrysteps.com

The resulting O-(3-Cyclohexylpropionyl)oximes are valuable synthetic intermediates, notably serving as precursors for the generation of iminyl radicals under photoredox conditions. researchgate.net

Utilization in Guanidine (B92328) Synthesis

The reaction of this compound with guanidine represents a direct application of nucleophilic acyl substitution to form N-acylguanidines. Guanidine, with its highly basic and nucleophilic nitrogen atoms, readily reacts with reactive acylating agents like acyl chlorides. The transformation pathway involves the attack of a nitrogen atom from guanidine on the electrophilic carbonyl carbon of this compound.

This reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the acylated guanidine product. The primary product expected from this reaction is N-(3-cyclohexylpropanoyl)guanidine. The reaction releases hydrogen chloride (HCl) as a byproduct, which, due to the basic nature of guanidine, will readily react with an unreacted equivalent of guanidine to form guanidinium (B1211019) chloride. Consequently, a minimum of two equivalents of guanidine is typically required: one to act as the nucleophile and the other to act as a base to neutralize the HCl formed. Alternatively, an external non-nucleophilic base may be added to the reaction mixture.

A significant challenge in the acylation of guanidine is controlling the degree of substitution. Guanidine possesses three nitrogen atoms with available lone pairs, creating the potential for multiple acylations. The initial product, N-(3-cyclohexylpropanoyl)guanidine, still contains nucleophilic nitrogen atoms and can potentially react with another molecule of this compound to form di-substituted products. The reaction conditions, such as stoichiometry, temperature, and order of addition, are critical in directing the selectivity towards the desired mono-acylated product.

Detailed research findings on this specific reaction are not extensively documented in publicly available literature. However, based on the established principles of acylation reactions involving primary amines and guanidines, a representative synthesis can be described. The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at reduced temperatures to control the exothermic nature of the reaction.

Table 1: Representative Reaction Parameters for the Synthesis of N-(3-Cyclohexylpropanoyl)guanidine

| Parameter | Value/Condition |

| Reactant 1 | This compound |

| Reactant 2 | Guanidine hydrochloride |

| Base | 2 equivalents of a non-nucleophilic base (e.g., triethylamine) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Product | N-(3-cyclohexylpropanoyl)guanidine |

| Byproduct | Triethylammonium chloride |

The resulting N-(3-cyclohexylpropanoyl)guanidine is a key intermediate for the synthesis of more complex molecules, particularly in the development of bioactive compounds where the guanidinium group can play a crucial role in molecular recognition and binding.

Applications of 3 Cyclohexylpropionyl Chloride in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

The dual nature of 3-cyclohexylpropionyl chloride, featuring a reactive acyl chloride group and a nonpolar cyclohexyl ring, makes it a strategic component in synthesizing complex structures. The acyl chloride provides a site for nucleophilic attack, enabling the formation of new carbon-heteroatom bonds, while the cyclohexyl group can influence the molecule's conformation, solubility, and interaction with biological targets.

A primary application of this compound is in N-acylation, the process of attaching the 3-cyclohexylpropanoyl group to a nitrogen atom, typically an amine, to form an amide bond. This reaction is a fundamental transformation in organic chemistry, often employed in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. derpharmachemica.com

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide linkage. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct. derpharmachemica.com

Table 1: Key Components in N-Acylation Reactions with this compound

| Component | Role | Examples |

| Acylating Agent | Provides the acyl group | This compound |

| Substrate | The molecule to be acylated | Primary amines, secondary amines, anilines |

| Base | Neutralizes HCl byproduct | Pyridine (B92270), Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA) |

| Solvent | Provides the reaction medium | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Toluene |

This method is highly efficient for creating N-substituted amides that incorporate the lipophilic cyclohexyl group, which can be crucial for modulating a compound's physicochemical properties.

Acyl chlorides are valuable reagents for the synthesis of heterocyclic compounds. This compound can serve as a key building block in reactions with bidentate nucleophiles—molecules containing two nucleophilic centers. ekb.eg In these reactions, the acyl chloride can react with both nucleophilic sites to form a new ring system that incorporates the 3-cyclohexylpropanoyl structure.

For instance, reacting this compound with a compound containing both an amine and a thiol group (an aminothiol) can lead to the formation of thiazolidinone derivatives or other sulfur- and nitrogen-containing heterocycles. The specific outcome often depends on the reaction conditions and the structure of the binucleophile. ekb.eg This strategy provides a direct route to complex heterocyclic frameworks bearing a cyclohexyl side chain.

Table 2: Examples of Binucleophiles for Heterocycle Synthesis

| Binucleophile Type | Nucleophilic Centers | Potential Heterocyclic Product |

| Amino-alcohols | -NH2, -OH | Oxazine derivatives |

| Diamines | -NH2, -NH2 | Diazepine or pyrimidine (B1678525) derivatives |

| Amino-thiols | -NH2, -SH | Thiazine derivatives |

| Hydrazones | =N-NH2 | Pyrazole or triazine derivatives |

Formation of Macrocyclic Ring Systems

The synthesis of macrocycles—large ring structures—is a significant challenge in organic chemistry, but one that is critical for developing drugs and other advanced materials. mdpi.com this compound can be employed in a multi-step strategy to construct these large ring systems.

A common approach involves using the acyl chloride to create a linear precursor molecule that has reactive groups at both of its ends. nih.gov For example, this compound can be reacted with a long-chain molecule containing two amine groups (a diamine). If the stoichiometry is controlled, a linear intermediate can be formed where the 3-cyclohexylpropanoyl group has been added to one of the amines. This linear precursor is then induced to cyclize, with the remaining amine group at one end of the chain reacting with a functional group at the other end, to form the macrocyclic ring. nih.gov This strategy breaks down the difficult task of a direct large-ring cyclization into smaller, more manageable steps. whiterose.ac.uk

Role in Medicinal Chemistry and Drug Discovery Programs

The structural motifs provided by this compound are of significant interest in medicinal chemistry. The cyclohexyl group is often used as a bioisostere for a phenyl ring, offering a non-aromatic, lipophilic substituent that can probe hydrophobic pockets in biological targets like enzymes.

Enzyme inhibitors are a cornerstone of modern medicine. The design of small molecules that can fit into the active site of an enzyme and block its activity is a key strategy in drug discovery. The 3-cyclohexylpropanoyl group is a valuable fragment for this purpose due to its size, shape, and hydrophobicity.

Noroviruses are a major cause of acute gastroenteritis, but there are currently no specific antiviral therapies available. nih.gov A critical enzyme for the norovirus life cycle is the 3C-like protease (3CLpro), a cysteine protease that processes a viral polyprotein. Inhibiting this enzyme stops viral replication, making it a prime target for antiviral drug development. nih.govchemrxiv.org

In the structure-guided design of norovirus 3CLpro inhibitors, researchers have developed macrocyclic compounds that can effectively block the enzyme's active site. mdpi.comnih.gov The synthesis of these complex macrocycles involves strategically placing different chemical groups to optimize interactions with the enzyme's binding pockets. The plasticity of certain subsites within the enzyme allows for modifications, such as tethering parts of the inhibitor molecule together to form a macrocycle. mdpi.comresearchgate.net

The cyclohexyl group, which can be introduced using this compound or similar precursors, is used to probe hydrophobic regions of the enzyme's binding site. nih.gov By synthesizing a series of inhibitors with different groups at these positions, chemists can determine the optimal size and shape for maximizing binding affinity and inhibitory activity. For example, research has shown that replacing a phenyl-containing group with an alkyl chain in this position can alter the compound's potency, demonstrating the importance of probing these hydrophobic interactions to improve the inhibitor's effectiveness. nih.gov

Table 3: Research Findings on Norovirus 3CL Protease Inhibitors

| Finding | Significance in Drug Design | Reference |

| The Norovirus 3CL protease is a cysteine protease essential for viral replication. | It is a validated target for small molecule antiviral therapeutics. | nih.gov |

| Macrocyclization is an effective strategy for developing potent inhibitors. | It can enhance pharmacological activity, permeability, and metabolic stability. | mdpi.com |

| The enzyme's binding site contains hydrophobic pockets. | Moieties like the cyclohexyl group can be introduced to occupy these pockets and increase binding affinity. | nih.gov |

| Structure-activity relationship (SAR) studies are crucial. | Systematically changing substituents (e.g., from phenyl to alkyl groups) helps optimize inhibitor potency. | nih.gov |

Development of Ion Channel Modulators and Receptor Agonists

The precise modulation of ion channels and receptors is fundamental to cellular signaling and physiological function. This compound has been utilized in the synthesis of molecules that can activate or agonize these critical protein targets.

Neuronal Kv7 (KCNQ) channels are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. researchgate.net Activators of these channels have therapeutic potential for treating hyperexcitability disorders such as epilepsy. umich.edusigmaaldrich.com Retigabine is a known Kv7 channel activator, and subsequent research has focused on developing analogues with improved properties. rsc.orgresearchgate.net

| Compound Name | Synthetic Step Involving this compound | Therapeutic Target |

|---|---|---|

| N-(2-Amino-4-((4-(trifluoromethyl)benzyl)amino)phenyl)-3-cyclohexylpropanamide | Acylation of a 1,2,4-triaminobenzene derivative with 3-cyclohexylpropanoyl chloride. umich.edu | Neuronal Kv7.2/Kv7.3 channels |

Neuromedin U (NMU) is a neuropeptide that exerts its effects through two G protein-coupled receptors, NMUR1 and NMUR2. NMUR2 is predominantly expressed in the central nervous system and is involved in the regulation of appetite and energy homeostasis. Selective agonists of NMUR2 are being investigated as potential therapeutics for obesity.

A significant breakthrough in this area was the development of CPN-116, the first selective agonist for NMUR2. google.com The structure of CPN-116 is 3-cyclohexylpropionyl-Leu-Leu-Dap-Pro-Arg-Asn-NH₂. google.commdpi.com The synthesis of this hexapeptidic agonist involves the coupling of 3-cyclohexylpropionic acid (the precursor to the chloride) to the N-terminus of the peptide chain. The 3-cyclohexylpropionyl group is a critical component of the molecule, contributing to its selective agonist activity at the NMUR2 receptor. google.comresearchgate.net Subsequent research has focused on improving the chemical stability of CPN-116, leading to the development of next-generation agonists. nih.gov

| Compound Name | Structure | Significance of the 3-Cyclohexylpropionyl Group |

|---|---|---|

| CPN-116 | 3-cyclohexylpropionyl-Leu-Leu-Dap-Pro-Arg-Asn-NH₂ | Essential for the selective agonist activity at the Neuromedin-U Receptor 2. google.commdpi.com |

Histamine (B1213489) H2 receptors are involved in the regulation of gastric acid secretion. While H2 receptor antagonists are widely used to treat conditions like acid reflux, H2 receptor agonists are primarily used as pharmacological tools to study receptor function. The development of potent and selective H2 receptor agonists has been an area of medicinal chemistry research. nih.gov For example, Amthamine, a thiazole (B1198619) derivative, is a potent and selective H2-receptor agonist. nih.gov However, a review of the available scientific literature did not yield specific examples of the use of this compound in the synthesis of histamine H2 receptor agonists.

Synthesis of Anti-Proliferative and Anti-Infective Agents

The versatility of this compound extends to the synthesis of compounds with potential applications as anti-proliferative and anti-infective agents.

The benzothiazole (B30560) scaffold is a common feature in many compounds with anti-proliferative activity. nih.govfrontiersin.orgumich.edu As established in the section on bacterial hyaluronidase (B3051955) inhibitors, this compound is used to acylate aminobenzothiazoles. This synthetic route can be applied to generate a library of N-acylated benzothiazole derivatives for screening as potential anti-cancer agents. The introduction of the cyclohexylpropionyl group can modulate the cytotoxic activity of the parent benzothiazole.

In the realm of anti-infective agents, a series of novel cyclohexyl-amides have been discovered that exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov These compounds act by inhibiting bacterial type IIA topoisomerases. While the specific synthesis of these compounds in the cited study is not detailed, the general structure of a cyclohexyl-amide suggests that a synthetic route involving the reaction of an amine with a cyclohexyl-containing acyl chloride, such as this compound, is a plausible and common synthetic strategy.

Fabrication of Ligands for Protein-Protein Interactions (e.g., FKBP51)

Protein-protein interactions (PPIs) are fundamental to cellular processes and represent an important class of drug targets. The FK506-binding protein 51 (FKBP51) is a PPI target implicated in stress-related disorders, chronic pain, and obesity. uni-muenchen.de Developing selective ligands for FKBP51 has been challenging due to the high structural similarity to its functionally opposing homolog, FKBP52. uni-muenchen.de

A breakthrough was achieved with the discovery of the SAFit (Selective Antagonists of FKBP51 by induced fit) class of ligands. acs.org A critical structural feature of these highly selective ligands is a moiety that induces a conformational change in the FKBP51 binding pocket that is not favored by FKBP52. acs.orgresearchgate.net All advanced FKBP51-selective ligands, including the widely used chemical probe SAFit2, utilize a cyclohexyl group as the key component that stabilizes this selective conformation. researchgate.net

The synthesis of these selective ligands involves coupling a core scaffold with a side chain containing the crucial cyclohexyl group. This compound or its parent acid, 3-cyclohexylpropionic acid, are ideal starting materials for creating this side chain, which ultimately provides the steric bulk necessary to induce the selective fit in the FKBP51 protein. uni-muenchen.deuni-muenchen.denih.gov The development of SAFit analogs has led to potent inhibitors with low nanomolar affinities for FKBP51 and high selectivity over FKBP52. uni-muenchen.de

Table 3: Key Ligands Targeting FKBP51

| Ligand Name | Key Structural Feature for Selectivity | Binding Affinity for FKBP51 |

|---|---|---|

| SAFit2 | Cyclohexyl group inducing a conformational flip | Low nanomolar |

| iFit-1 / iFit-2 | Protruding side chains (often containing cyclohexyl) | 4-6 nM |

| Macrocyclic Analogs | Macrocycle incorporating a cyclohexyl moiety | High affinity, enhanced selectivity |

This table summarizes ligands where the cyclohexyl group, which can be introduced using this compound, is essential for achieving high-affinity and selective binding to the FKBP51 protein. acs.orguni-muenchen.denih.gov

Use in the Synthesis of Specialty Chemicals (e.g., Pineapple Esters)

Information regarding the specific use of this compound in the synthesis of pineapple esters is not available in the reviewed scientific literature.

Mechanistic Investigations and Elucidation of Reaction Dynamics

Detailed Reaction Mechanism Postulations and Verifications

As a typical acyl chloride, 3-cyclohexylpropionyl chloride is a potent electrophile and is anticipated to undergo reactions via mechanisms common to its class, primarily nucleophilic acyl substitution and Friedel-Crafts acylation.

Nucleophilic Acyl Substitution:

The most fundamental reaction of this compound is nucleophilic acyl substitution. This mechanism is postulated to proceed via a two-step, addition-elimination pathway.

Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

This mechanism is broadly verified for a vast range of acyl chlorides through kinetic studies, isotopic labeling, and computational modeling. While specific verification for this compound is not detailed in the literature, its adherence to this mechanism is predicted with high confidence.

Table 1: Common Nucleophilic Acyl Substitution Reactions with this compound

| Nucleophile | Product Class |

| Water (H₂O) | Carboxylic Acid (3-Cyclohexylpropanoic acid) |

| Alcohol (R'OH) | Ester |

| Amine (R'NH₂) | Amide |

| Carboxylate (R'COO⁻) | Acid Anhydride |

Friedel-Crafts Acylation:

When reacting with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound is expected to follow the classical Friedel-Crafts acylation mechanism.

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. The positive charge is shared between the carbonyl carbon and oxygen.

Electrophilic Aromatic Substitution: The acylium ion acts as a potent electrophile. The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and Regeneration of Catalyst: A weak base (often [AlCl₄]⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and forming the final aryl ketone product. The Lewis acid catalyst is regenerated in this step.

This mechanism is a cornerstone of organic chemistry and has been extensively verified. It is the accepted pathway for the acylation of aromatic compounds using this compound.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

This compound itself is an achiral molecule as it does not possess any stereocenters. Therefore, reactions with achiral nucleophiles will result in achiral products. Stereochemical outcomes only become a consideration when the reaction involves other chiral molecules, either as reactants, reagents, or catalysts.

Diastereoselective Control:

Diastereoselectivity could be achieved by reacting this compound with a chiral, enantiomerically pure nucleophile, such as a chiral alcohol or amine. The existing stereocenter(s) in the nucleophile would create a diastereomeric transition state when attacking the acyl chloride, leading to a potential preference for the formation of one diastereomer over the other.

Another approach involves the use of a chiral auxiliary . The 3-cyclohexylpropionyl group could be attached to a chiral auxiliary (e.g., an Evans oxazolidinone). Subsequent reactions at a position alpha to the carbonyl group could then proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can later be cleaved to yield an enantiomerically enriched product. While this is a standard and powerful strategy in asymmetric synthesis, specific examples employing this compound are not prominent in the literature.

Enantioselective Control:

To form an enantiomerically enriched product from an achiral starting material using this compound, a chiral catalyst would be required. For instance, in a kinetic resolution of a racemic nucleophile (e.g., a secondary alcohol), a chiral acylation catalyst could selectively acylate one enantiomer faster than the other, leaving the unreacted nucleophile enriched in the other enantiomer. No specific research detailing such enantioselective control in reactions of this compound has been found.

Kinetic and Thermodynamic Aspects of Reactions

Kinetics:

Reactions involving acyl chlorides are typically very fast. The high reactivity of this compound is attributed to two main factors:

Inductive Effect: The electronegative chlorine atom withdraws electron density from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.

Good Leaving Group: The chloride ion (Cl⁻) is a very weak base and therefore an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution mechanism.

The rates of reaction are generally too fast to be measured by classical methods and often require competitive reaction studies or specialized techniques like stopped-flow spectroscopy. The reaction rate is dependent on the nucleophilicity of the attacking species and the solvent used.

Table 2: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | General Structure | Relative Reactivity |

| Acyl Chloride | R-COCl | Highest |

| Acid Anhydride | R-CO-O-CO-R' | High |

| Ester | R-COOR' | Moderate |

| Amide | R-CONH₂ | Low |

Thermodynamics:

The reactions of this compound are generally considered to be thermodynamically very favorable and effectively irreversible. The high energy of the acyl chloride bond means that its conversion to more stable products like esters, amides, or carboxylic acids is strongly exothermic (releases significant heat). The formation of the stable chloride ion in conjunction with a strong bond between the carbonyl carbon and the nucleophile (e.g., C-O or C-N) provides a powerful thermodynamic driving force for the reaction.

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. By systematically modifying a lead compound and evaluating the effects of these changes, researchers can identify key structural motifs responsible for a desired outcome.

For 3-Cyclohexylpropionyl chloride, a hypothetical SAR study would involve the synthesis and analysis of a series of analogues. Modifications would typically be made to the cyclohexyl ring and the propionyl acyl chloride linker. For instance, the position and nature of substituents on the cyclohexyl ring could be varied to probe the effects of sterics and electronics. Similarly, the length and rigidity of the linker could be altered. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling would then be employed to correlate these structural changes with observed activity, leading to predictive models.

An illustrative SAR analysis for a series of this compound analogues is presented below. The data is hypothetical and serves to demonstrate the type of information that would be generated in such a study.

| Compound ID | Modification | Predicted Activity (IC₅₀, µM) |

| 1 | None (this compound) | 10.5 |

| 2 | 4-Methylcyclohexyl | 8.2 |

| 3 | 4-Hydroxycyclohexyl | 15.8 |

| 4 | Phenyl instead of Cyclohexyl | 5.1 |

| 5 | Shortened Linker (Cyclohexylacetyl chloride) | 25.3 |

Ligand Design and Optimization through Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a lead compound like this compound is identified, it can be used as a starting point for ligand-based virtual screening to find other molecules with similar properties but potentially improved efficacy or safety profiles.

In a hypothetical virtual screening workflow, the 3D structure of this compound could be used as a query to search a virtual compound library. The screening could be based on shape similarity or pharmacophore matching, where the key chemical features required for activity are defined. Hits from the virtual screen would then be docked into a model of the biological target to predict their binding mode and affinity. This process allows for the rapid and cost-effective identification of promising candidates for further development. Acyl chlorides are also valuable reactants in the creation of virtual libraries for screening purposes. scispace.com

Below is an example of data that might be generated from a virtual screening and docking study based on a this compound scaffold. This data is for illustrative purposes only.

| Hit Compound ID | Similarity Score to Query | Docking Score (kcal/mol) |

| VS-1 | 0.92 | -8.5 |

| VS-2 | 0.88 | -8.1 |

| VS-3 | 0.85 | -7.9 |

| VS-4 | 0.95 | -9.2 |

| VS-5 | 0.89 | -8.7 |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. For this compound, these methods can provide detailed insights into its reaction mechanisms. Acyl chlorides are known to be highly reactive towards nucleophiles due to the electrophilic nature of the carbonyl carbon. chemistrystudent.com

Methods such as Density Functional Theory (DFT) could be employed to model the reaction of this compound with various nucleophiles, such as water, alcohols, or amines. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the elucidation of the reaction pathway and the calculation of activation energies, providing a deeper understanding of the compound's reactivity.

A representative table of results from a hypothetical quantum chemical study on the reaction of this compound with a nucleophile (e.g., ammonia) is shown below.

| Parameter | Value |

| Reactant Complex Energy (kcal/mol) | 0.0 |

| Transition State Energy (kcal/mol) | +15.2 |

| Product Complex Energy (kcal/mol) | -25.8 |

| Activation Energy (kcal/mol) | +15.2 |

| Reaction Enthalpy (kcal/mol) | -25.8 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial for its interactions with other molecules. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, simulating the movements of atoms and molecules.

For this compound, conformational analysis would reveal the preferred spatial arrangements of the cyclohexyl ring relative to the propionyl chloride chain. This is important as different conformers may exhibit different reactivities or biological activities. MD simulations could then be used to study the behavior of this compound in different solvent environments, such as water or an organic solvent. These simulations can provide information on solvation effects, conformational flexibility, and potential interactions with other molecules in the system.

An example of data that could be obtained from a conformational analysis and MD simulation of this compound is presented in the table below. The data is hypothetical.

| Conformational State | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |

| Anti | 0.0 | 65 | 180 |

| Gauche (+) | 0.8 | 17.5 | +60 |

| Gauche (-) | 0.8 | 17.5 | -60 |

Analytical Methodologies for the Characterization of 3 Cyclohexylpropionyl Chloride in Research

The comprehensive characterization of 3-Cyclohexylpropionyl chloride, a key reactive intermediate in organic synthesis, relies on a suite of advanced analytical techniques. These methodologies are essential for confirming its chemical structure, assessing its purity, and quantifying it in various matrices. The primary methods employed involve both spectroscopic and chromatographic techniques to provide a full profile of the compound.

Biological and Environmental Fate Studies

Metabolism and Biodegradation Pathways

The transformation of 3-Cyclohexylpropionyl chloride in biological systems is expected to begin with its rapid hydrolysis to 3-cyclohexylpropionic acid, due to the high reactivity of the acyl chloride group with water. The subsequent metabolic journey of 3-cyclohexylpropionic acid is likely to follow pathways established for other cycloalkane carboxylic acids.

Intermediacy in Cycloalkane Degradation

Evidence suggests that 3-cyclohexylpropionic acid can be an intermediate in the microbial degradation of larger cycloalkane-containing molecules. Studies on the unicellular alga Dunaliella tertiolecta have shown that the biodegradation of cyclohexanebutyric acid results in the transient accumulation of cyclohexaneacetic acid, implying a stepwise breakdown. Similarly, the degradation of cyclohexanepropionic acid by the same alga leads to the formation of cyclohexanecarboxylic acid. This points to a pathway where the alkyl side chain is progressively shortened, positioning 3-cyclohexylpropionic acid as a key metabolic intermediate.

β-Oxidation Processes in Biological Systems

The primary mechanism for the breakdown of the propionyl side chain of 3-cyclohexylpropionic acid in biological systems is anticipated to be β-oxidation. This is a well-established catabolic process where fatty acid molecules are broken down to produce acetyl-CoA. In the case of 3-cyclohexylpropionic acid, this process would involve the sequential removal of two-carbon units from the carboxylic acid end of the side chain.

However, the presence of the cyclohexane (B81311) ring can pose a challenge to complete degradation through this pathway. Research on cyclohexyl-substituted fatty acids has indicated that the β-oxidation process can be hindered or blocked. This can lead to alternative metabolic routes, such as the mitochondrial hydroxylation of the cyclohexane ring, as a consequence of the blockade. This suggests that while β-oxidation is the initial and primary degradation pathway for the side chain, the complete mineralization of the entire molecule may require additional enzymatic machinery to handle the cyclic structure.

Stability in Biological Media for Pharmacological Applications

The stability of this compound in biological media is predicted to be very low. Acyl chlorides are a class of organic compounds known for their high reactivity, particularly towards nucleophiles such as water. Biological media, including plasma and other bodily fluids, are predominantly aqueous environments.

Upon contact with these aqueous media, this compound is expected to undergo rapid hydrolysis to form 3-cyclohexylpropionic acid and hydrochloric acid. This inherent instability makes it unlikely to persist in its original form for any significant duration within a biological system. Consequently, for any potential pharmacological applications, it is the resulting carboxylic acid, 3-cyclohexylpropionic acid, that would be the relevant molecule to consider for biological activity and further metabolic fate.

Environmental Impact and Degradation Research

The environmental fate of this compound is largely dictated by its chemical properties and the general behavior of related compounds in the environment. As an organochlorine compound, it raises concerns about persistence and potential for bioaccumulation.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Transformations Involving 3-Cyclohexylpropionyl Chloride

The reactivity of the acyl chloride group makes this compound an ideal substrate for a wide range of catalytic transformations. While classical reactions of acyl chlorides are well-established, emerging research focuses on developing novel, more efficient, and selective catalytic systems. Future advancements are anticipated in several key areas:

Cross-Coupling Reactions: Building on recent progress in palladium-catalyzed Suzuki cross-coupling of acyl chlorides with boronic acids, future work will likely explore the use of this compound in similar transformations. nih.gov The development of new phosphine-free palladium catalysts and the use of heterogeneous catalysts that can be easily recovered and recycled are promising avenues. nih.gov These methods would enable the efficient synthesis of various ketones by coupling the 3-cyclohexylpropionyl moiety with a wide range of organic groups.

Transition-Metal Catalysis: The scope of transition-metal-catalyzed reactions involving acyl chlorides is continually expanding. nih.govmdpi.com Research into novel catalytic cycles using metals like nickel, rhodium, or copper could lead to unprecedented transformations of this compound. nih.gov This includes the development of enantioselective reactions to produce chiral molecules, which are of significant interest in the pharmaceutical industry.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for generating acyl radicals from acyl chlorides under mild conditions. mdpi.com Applying this technology to this compound could facilitate novel carbon-carbon and carbon-heteroatom bond formations, opening up new synthetic pathways that are not accessible through traditional thermal methods. mdpi.com

Acyl Chlorides as Catalysts: A novel research direction involves the use of acyl chlorides themselves as catalysts. For instance, acyl chlorides have been shown to be highly active catalysts for the hydrochlorination of glycerol. mdpi.com Investigating the potential of this compound to catalyze other organic transformations could reveal unexpected reactivity and applications.

These catalytic advancements will not only provide more efficient routes to known derivatives but also enable the synthesis of entirely new classes of compounds derived from this compound.

Exploration of New Biological Targets and Therapeutic Applications

While this compound is primarily a reactive intermediate, its derivatives, particularly those based on cyclohexylpropanoic acid, are of significant interest for their potential pharmaceutical applications. nih.gov Future research will focus on synthesizing libraries of novel derivatives and screening them against a wide array of biological targets to uncover new therapeutic uses.

Anti-inflammatory and Analgesic Agents: Derivatives of arylpropionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.com By analogy, derivatives of 3-cyclohexylpropanoic acid are promising candidates for development as new anti-inflammatory and analgesic agents. humanjournals.commdpi.com Research is being directed toward synthesizing novel amides, esters, and other derivatives of this compound and evaluating their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Anticancer Agents: Numerous compounds containing carboxylic acid moieties have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting signaling pathways crucial for cancer cell proliferation. mdpi.comnih.gov Derivatives of this compound could be explored for their cytotoxic effects against various cancer cell lines. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise as anticancer candidates. mdpi.com

Antimicrobial and Antiviral Agents: The search for new antimicrobial agents is a global health priority. Amidrazone derivatives containing a cyclohexene (B86901) carboxylic acid moiety have exhibited antibacterial activity against strains like Staphylococcus aureus and Yersinia enterocolitica. mdpi.com This suggests that derivatives of this compound could be synthesized and screened for activity against a broad spectrum of bacteria, fungi, and viruses. mdpi.com

Metabolic Disorders: G protein-coupled receptor 40 (GPR40) is a target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists. nih.gov This provides a rationale for exploring cyclohexylpropanoic acid derivatives, synthesized from this compound, as potential modulators of this receptor and other targets relevant to metabolic diseases. nih.gov

The following table summarizes the potential therapeutic applications and the corresponding biological targets for derivatives of this compound.

| Therapeutic Area | Potential Biological Target/Activity | Rationale/Supporting Evidence |

|---|---|---|

| Inflammation and Pain | Cyclooxygenase (COX) inhibition | Analogy to arylpropionic acid NSAIDs; amidrazone derivatives show anti-inflammatory properties. researchgate.nethumanjournals.commdpi.com |

| Oncology | Induction of apoptosis, inhibition of cancer cell proliferation | Propanoic acid derivatives have shown anticancer potential. mdpi.comnih.gov |

| Infectious Diseases | Inhibition of bacterial/fungal growth | Amidrazone derivatives with cyclohexene moieties show antimicrobial effects. mdpi.com |

| Metabolic Diseases | G protein-coupled receptor 40 (GPR40) agonism | Phenylpropanoic acid derivatives are known GPR40 agonists for type 2 diabetes. nih.gov |

Integration with Green Chemistry Principles in Synthesis

The chemical industry is increasingly adopting green chemistry principles to reduce its environmental impact. Future research involving this compound will heavily focus on developing sustainable synthetic methods for both its production and its subsequent reactions. nih.govcenmed.commdpi.com

Key areas for integration include:

Use of Greener Solvents: Traditional syntheses involving acyl chlorides often use hazardous chlorinated solvents like dichloromethane (B109758). mdpi.com Research is focused on replacing these with more environmentally benign alternatives. Promising green solvents include bio-based options like Cyrene™, which has been successfully used for the synthesis of amides from acid chlorides, and propylene (B89431) carbonate, which has been employed in iron-catalyzed Friedel-Crafts acylations. mdpi.comnih.gov Water-based systems using surfactants are also being developed for amide bond formation. nih.gov

Catalyst-Free and Solvent-Free Conditions: Developing reactions that proceed efficiently without the need for a catalyst or a solvent represents a significant step towards sustainability. mdpi.comnih.gov Solvent-free acetylation and acylation reactions have been reported, reducing waste and simplifying product purification. mdpi.com Exploring such conditions for reactions of this compound is a key research goal.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, in reactions like Friedel-Crafts acylation offers significant environmental benefits. These catalysts can be easily separated from the reaction mixture and reused multiple times, minimizing waste and improving process economy.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves choosing reactions and reagents carefully to minimize the formation of byproducts. mdpi.com

The table below highlights some green chemistry approaches applicable to the synthesis and reactions of this compound.

| Green Chemistry Principle | Application to this compound Chemistry | Example/Reference |

|---|---|---|

| Safer Solvents | Replacing chlorinated solvents with bio-based or less toxic alternatives. | Use of Cyrene™ for amide synthesis mdpi.com; Propylene carbonate for Friedel-Crafts acylation. nih.gov |

| Waste Prevention | Employing solvent-free or catalyst-free reaction conditions. | Solvent-free acylation using solid acid catalysts; Catalyst-free N-acylation. nih.gov |

| Catalysis | Using recyclable heterogeneous catalysts instead of stoichiometric Lewis acids. | Zeolite Hβ as a recyclable catalyst for Friedel-Crafts acylation. |

| Energy Efficiency | Developing reactions that proceed under milder conditions (e.g., room temperature). | Visible-light photoredox catalysis enables reactions under mild conditions. mdpi.com |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes, the elucidation of mechanisms, and the design of new molecules with desired properties. For this compound, advanced computational methodologies are expected to play a crucial role in accelerating research and development.

Reaction Mechanism and Pathway Analysis: Density Functional Theory (DFT) modeling can be employed to investigate the structural evolution and energy profiles of reactions involving this compound. This includes modeling its formation from 3-cyclohexylpropanoic acid and its subsequent reactions with various nucleophiles. Such studies provide deep mechanistic insights, helping chemists to optimize reaction conditions and predict potential side products.

Predictive Reaction Modeling: Machine learning and artificial intelligence are being used to develop models that can predict the products of chemical reactions with increasing accuracy. By training these models on large datasets of reactions, including those of acyl chlorides, it will be possible to predict the outcome of novel transformations of this compound, thereby guiding experimental design and saving resources.

In Silico Screening: Computational tools can be used to screen virtual libraries of compounds derived from this compound for potential biological activity. Molecular docking simulations, for instance, can predict how these virtual compounds might bind to specific protein targets, allowing researchers to prioritize the synthesis of the most promising candidates for further experimental testing.

High-Throughput Screening and Combinatorial Chemistry Approaches

To rapidly explore the chemical space accessible from this compound and identify new compounds with valuable properties, high-throughput and combinatorial techniques are essential. As a reactive building block, this compound is ideally suited for these approaches.

Combinatorial Library Synthesis: Combinatorial chemistry allows for the rapid synthesis of a large number of different compounds (a "library") in a systematic and parallel manner. Using this compound as a starting material, it can be reacted with a diverse set of amines, alcohols, or other nucleophiles in a multi-well plate format to quickly generate a large library of amides, esters, and other derivatives.

High-Throughput Screening (HTS): Once a combinatorial library is synthesized, HTS techniques can be used to rapidly screen all the compounds for a specific property, such as inhibitory activity against a particular enzyme or binding to a biological receptor. This allows for the efficient identification of "hits" from a large pool of candidates, which can then be selected for further optimization. This integration of combinatorial synthesis and HTS significantly accelerates the discovery process for new drugs and materials.

By embracing these emerging research areas, the scientific community can continue to build upon the synthetic utility of this compound, paving the way for the development of novel materials, sustainable chemical processes, and potentially life-saving therapeutics.

Q & A

Q. What are the standard synthetic routes for 3-cyclohexylpropionyl chloride, and how can reaction efficiency be optimized?

this compound is typically synthesized via the reaction of 3-cyclohexylpropionic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Methodological steps include:

- Reagent selection : Thionyl chloride is preferred for its byproduct volatility (SO₂ and HCl), simplifying purification .

- Solvent choice : Anhydrous dichloromethane or toluene ensures moisture-free conditions, critical for avoiding hydrolysis of the acyl chloride .

- Temperature control : Reactions are conducted at reflux (40–60°C) for 4–6 hours, monitored by TLC or GC-MS for completion .

- Workup : Excess reagents are removed under reduced pressure, and the product is purified via distillation (bp: ~120–130°C at reduced pressure) .

Q. How should researchers characterize and validate the purity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm structure via ¹H NMR (δ 1.0–2.2 ppm for cyclohexyl protons; δ 2.8–3.2 ppm for CH₂ adjacent to carbonyl) and ¹³C NMR (δ 170–175 ppm for carbonyl carbon) .

- IR spectroscopy : A strong absorption band at ~1800 cm⁻¹ confirms the C=O stretch of the acyl chloride .

- GC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted acid or solvent residues) .

- Titration : Quantify active chloride content via argentometric titration .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation .